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Compound of Interest

Compound Name: 3-(Bromomethyl)hexane

Cat. No.: B12311707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)hexane, a
halogenated alkane. The document consolidates available data on its chemical identity,
physicochemical properties, and predicted spectroscopic characteristics. While specific
experimental protocols and biological activity data for this compound are not extensively
documented in publicly accessible literature, this guide furnishes a foundational understanding
based on established chemical principles and data from analogous structures.

Chemical Identification and Properties

3-(Bromomethyl)hexane is a structural isomer of bromoheptane. Its core identification and
physicochemical properties are summarized below.
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Identifier Value Source
CAS Number 98429-67-5 [1]
IUPAC Name 3-(bromomethyl)hexane [1]
Molecular Formula C7H1sBr [1]
Molecular Weight 179.10 g/mol [1]
Canonical SMILES CCcCc(ce)eBr [1]
InChi Key ARFFUTYHKZEVGA- o

UHFFFAOYSA-N

Table 1: Chemical Identifiers for 3-(Bromomethyl)hexane

Quantitative physical and chemical properties for 3-(Bromomethyl)hexane are primarily based
on computational models.

Property Predicted Value Source
XLogP3 3.6 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

CZuntg p 0 s
Rotatable Bond Count 4 [1]
Exact Mass 178.03571 Da [1]
Monoisotopic Mass 178.03571 Da [1]
Topological Polar Surface Area 0 A2 [1]
Heavy Atom Count 8 [1]

Table 2: Computed Physicochemical Properties of 3-(Bromomethyl)hexane

Spectroscopic and Analytical Characterization
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Detailed experimental spectra for 3-(Bromomethyl)hexane are not readily available. However,
based on its structure and data from similar compounds like hexane and other bromoalkanes,
the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex due to the presence of
multiple, similar alkyl environments. Signals for protons on carbons adjacent to the bromine
atom (the -CH2Br group) would appear further downfield compared to other methylene and
methyl protons. The various CHz, CHs, and the single CH proton would likely result in
overlapping multiplets in the upfield region (approximately 0.8-3.5 ppm).

e 13C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, as all
seven carbon atoms are in chemically non-equivalent environments. The carbon atom
bonded to bromine (-CH2Br) would have a chemical shift in the range of 30-40 ppm, which is
downfield from the other aliphatic carbons due to the electronegativity of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Bromomethyl)hexane is expected to be dominated by absorptions
characteristic of a saturated alkyl halide.

e C-H stretching: Strong absorptions are expected in the 2850-3000 cm~* region.

e C-H bending: Absorptions for methylene (-CHz-) and methyl (-CHs) groups are expected
around 1465 cm~* and 1375 cm™1, respectively.

o C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between
500 and 600 cm~1, would be indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (El), 3-(Bromomethyl)hexane would likely
exhibit a molecular ion peak (M*). A characteristic feature would be the presence of an M+2
peak of nearly equal intensity, which is due to the natural abundance of the bromine isotopes
("°Br and 81Br). Fragmentation would likely involve the loss of the bromine atom and cleavage
of the alkyl chain.
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Caption: Proposed workflow for the synthesis and identification of 3-(Bromomethyl)hexane.

Synthesis and Reactivity
Proposed Synthetic Route

A plausible method for the synthesis of 3-(Bromomethyl)hexane is the bromination of the
corresponding alcohol, 2-ethyl-1-pentanol, using a standard brominating agent such as
phosphorus tribromide (PBrs3) or hydrobromic acid (HBr).

Reaction:
CH3CH2CH2CH(CH2CH3)CH20H + PBrs - CH3CH2CH2CH(CH2CHs)CH2Br
Experimental Protocol (General Procedure):

o Reaction Setup: The precursor alcohol, 2-ethyl-1-pentanol, is dissolved in a suitable
anhydrous solvent (e.g., diethyl ether) in a reaction flask under an inert atmosphere (e.g.,
nitrogen or argon) and cooled in an ice bath.

o Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the cooled
solution with stirring.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for a specified period. The reaction progress can be monitored by
thin-layer chromatography (TLC) or gas chromatography (GC).

o Workup: The reaction is quenched by the slow addition of water or a saturated aqueous
solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried
over an anhydrous drying agent (e.g., MgSOa or Na2S0a).

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by fractional distillation to yield pure 3-(Bromomethyl)hexane.

Chemical Reactivity

As a primary alkyl bromide, 3-(Bromomethyl)hexane is expected to undergo nucleophilic
substitution reactions, likely via an Sn2 mechanism. The steric hindrance around the a-carbon
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is relatively low, favoring backside attack by nucleophiles. It can also undergo elimination
reactions (E2) in the presence of a strong, sterically hindered base.

Nu—CH2(CH2CHs)(CH2CH2CH3)

Br | —»-
Nucleophile > --#{ Nu---CH2---Br
H2C—CH(CH2CH3s)(CH2CH2CH3s) \-

Br

Click to download full resolution via product page

Caption: Generalized Sn2 reaction pathway for 3-(Bromomethyl)hexane.

Biological Activity and Drug Development Potential

There is currently no significant information in the public domain regarding the biological activity
of 3-(Bromomethyl)hexane or its application in drug development. Its structure does not
immediately suggest a pharmacophore associated with known drug classes. However, as an
alkylating agent, it could potentially be used as a synthetic building block to introduce a 2-
ethylpentyl moiety into a larger, more complex molecule with biological activity. Further
research would be required to explore any potential therapeutic applications.

Safety and Handling

Based on safety data for similar alkyl halides, 3-(Bromomethyl)hexane should be handled
with care in a well-ventilated laboratory fume hood. Personal protective equipment, including
safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the
skin, eyes, and respiratory system. Alkylating agents can be harmful if inhaled, ingested, or
absorbed through the skin. For detailed safety information, it is crucial to consult the Safety
Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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